molecular formula C18H12ClF2NO3S B10957362 N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10957362
M. Wt: 395.8 g/mol
InChI Key: MVOKSZXMILAUIG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a chloro group, and a difluoromethoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where starting materials such as 3-acetylphenylamine and 3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxylic acid are reacted under specific conditions to form the desired compound. The reaction may require catalysts, solvents, and controlled temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the chloro group may produce corresponding hydrocarbons .

Scientific Research Applications

N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the production of reactive oxygen species or modulate gene expression involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and acetylphenyl compounds, such as:

Uniqueness

The presence of both chloro and difluoromethoxy groups, along with the benzothiophene core, makes it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C18H12ClF2NO3S

Molecular Weight

395.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO3S/c1-9(23)10-4-2-5-11(8-10)22-17(24)16-15(19)14-12(25-18(20)21)6-3-7-13(14)26-16/h2-8,18H,1H3,(H,22,24)

InChI Key

MVOKSZXMILAUIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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